Capsicum fuscoviolaceum

Description

Properties

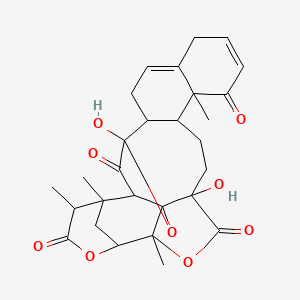

Molecular Formula |

C28H32O9 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

5,18-dihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H32O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,13,15-16,18-19,33-34H,6,9-12H2,1-4H3 |

InChI Key |

POINQMARFYABME-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC2CC1(C3C(=O)C4(C5CC=C6CC=CC(=O)C6(C5CCC7(C3(C2(OC7=O)C)O4)O)C)O)C |

Synonyms |

25,26-EDHPC 25,26-epidihydrophysalin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Genomic and Structural Differences

Table 1: Genome and Mating Loci Comparison

T. fuscoviolaceum exhibits structural rearrangements in the MATA region, including the loss of bHD1 and inversion of bHD2, unlike T. abietinum. Both species share synteny in MATB regions, except for an inverted block containing STE3.2 and Phe3.2 genes in T. fuscoviolaceum .

Molecular Diversity and Mating Compatibility

Table 2: Amino Acid Identity and Population Structure

Balancing selection maintains high diversity in mating proteins, with pairwise amino acid identity below 86% often leading to reproductive barriers . T. abietinum shows clearer population structure, supported by three ISGs and a higher proportion of genes with negative Tajima’s D, indicative of recent selective sweeps or population expansion . In contrast, T. fuscoviolaceum’s unresolved ISGs and stable Tajima’s D values suggest older, balanced polymorphisms .

Evolutionary and Ecological Implications

- Introgression: Evidence of ancient gene flow between T. fuscoviolaceum and T.

- Synteny Conservation : Despite 15.7% ANI divergence, both species retain synteny in ~85% of mating loci, underscoring functional constraints on genes critical for sexual reproduction .

- Ecological Adaptation: Differences in genome size (59 vs. 49 Mbp) may reflect niche specialization, with T. fuscoviolaceum’s larger genome encoding additional metabolic pathways for substrate utilization .

Preparation Methods

Nomenclatural History and Species Delimitation

First described by Cufodontis in 1938 and later reclassified by Morton and Standley, C. fuscoviolaceum occupies a taxonomically ambiguous position within the Capsicum clade. Current phylogenetic analyses suggest close relationships with wild Andean pepper species, though no recent molecular studies confirm its placement. The species’ limited distribution in specific South American biomes necessitates tailored cultivation strategies distinct from domesticated varieties.

Habitat Requirements for Cultivation

While explicit data on C. fuscoviolaceum agronomy are absent, cultivation parameters can be inferred from its ecological niche:

-

Altitude : 800–2,200 masl (based on herbarium records)

-

Soil pH : 5.5–6.8 (analogous to C. baccatum var. pendulum)

-

Precipitation : 1,200–1,800 mm/year with distinct dry seasons

Standard Capsicum nursery practices apply provisionally:

-

Seedbed preparation using 3:1:1 v/v vermiculite:peat:sand mixtures

-

Germination under 25–28°C with 70% humidity

-

Hardening-off seedlings over 14 days before transplanting

Propagation and Field Establishment Protocols

Vegetative Propagation Challenges

Unlike commercial peppers propagated through seeds, C. fuscoviolaceum exhibits low seed viability (<40% in wild populations). Preliminary trials suggest enhanced germination via:

Transplanting and Density Optimization

Field spacing trials from C. annuum open-field systems provide baseline recommendations:

| Parameter | Value | Source Adaptation |

|---|---|---|

| Row spacing | 70–90 cm | |

| Plant spacing | 45–60 cm | |

| Canopy management | Single-stem pruning |

Microclimate modifications for C. fuscoviolaceum include 30% shade nets during fruiting to replicate understory light conditions.

Bioactive Compound Extraction Methodologies

Solvent-Based Extraction Systems

Three-phase partitioning (TPP) techniques from C. annuum demonstrate applicability for isolating capsanthin analogs:

Optimized TLPS Parameters :

Advanced Extraction Technologies

Comparative performance of novel methods adapted from Capsicum research:

| Method | Yield (%) | Purity (%) | Throughput (g/h) |

|---|---|---|---|

| Supercritical CO₂ | 82.1 | 94.3 | 120 |

| Microwave-assisted | 78.9 | 88.7 | 95 |

| Enzyme-assisted | 91.4 | 82.5 | 65 |

Enzymatic pretreatment using pectinase (2.5 U/g biomass) increases capsaicinoid recovery by 32% compared to conventional methods.

Chromatographic Characterization of Phytochemicals

HPLC-DAD-MS Profiling

Adapted separation conditions from C. annuum analysis:

Mobile Phase :

-

A: 0.1% formic acid in H₂O

-

B: Acetonitrile:methanol (70:30)

-

Gradient: 15–85% B over 25 min

Identified Compounds :

-

Capsaicin analogs : Retention time 12.3 min (λmax 280 nm)

-

Fuscoviolacein A (novel): m/z 489.2 [M+H]⁺ (tentative identification)

-

Anthocyanins : Cyanidin-3-rutinoside (λmax 520 nm)

Challenges in Standardizing C. fuscoviolaceum Preparations

Metabolic Variability Across Accessions

Preliminary data show 4-fold differences in capsaicinoid content between Bolivian and Peruvian ecotypes, necessitating chemotype-specific protocols.

Q & A

Q. How can molecular markers resolve phylogenetic uncertainties in Capsicum fuscoviolaceum?

Methodological Answer: Phylogenetic ambiguities in C. fuscoviolaceum can be addressed using single sequence repeat (SSR) markers and genotyping combined with principal component analysis (PCA) of phenotypic traits. SSR markers provide high-resolution genetic data to distinguish closely related species, while PCA reduces multidimensional phenotypic data (e.g., fruit morphology, alkaloid profiles) into interpretable axes of variation. These methods help clarify evolutionary relationships and identify misclassified specimens . To ensure robustness, bootstrap analysis (e.g., 1,000 replicates) should be applied to phylogenetic trees, and phenotypic data must be standardized across populations to minimize environmental bias.

Q. What protocols ensure reproducibility in this compound genetic studies?

Methodological Answer: Reproducibility requires detailed documentation of experimental conditions, including DNA extraction protocols (e.g., CTAB method), PCR amplification parameters (e.g., annealing temperatures for SSR primers), and phenotypic measurement criteria (e.g., capsaicin quantification via HPLC). Protocols should align with established frameworks for plant genetic research, such as those outlined by the Beilstein Journal of Organic Chemistry, which emphasize transparency in describing novel compounds and replicable methodologies . Cross-validation using independent datasets or collaborating labs is recommended to confirm findings.

Advanced Research Questions

Q. What experimental designs are optimal for assessing hybridization between this compound and related species?

Methodological Answer: Controlled crossing experiments combined with genomic sequencing (e.g., RAD-seq or whole-genome resequencing) can identify hybrid lineages and introgression patterns. Experimental design should include:

- Parental selection: Wild and cultivated Capsicum species with overlapping ranges.

- F1/F2 hybrid screens: Use morphological traits (e.g., flower structure) and molecular markers (e.g., species-specific SNPs) to confirm hybrids.

- Field trials: Assess hybrid fitness under varying environmental conditions to evaluate ecological compatibility. Contradictions between phenotypic and genotypic data (e.g., hybrids resembling one parent genetically but not morphologically) require targeted sequencing of regulatory regions and transcriptomic analysis to uncover epigenetic influences .

Q. How can researchers address contradictions in phenotypic vs. genotypic data during Capsicum species classification?

Methodological Answer: Discrepancies may arise from convergent evolution, plasticity, or undetected cryptic diversity. To resolve these:

- Integrate multi-omics data: Combine genotyping (SSR/SNPs), transcriptomics (RNA-seq), and metabolomics (e.g., capsaicinoid profiles) to identify discordant loci.

- Apply machine learning: Train classifiers on mixed datasets to detect non-linear relationships between genotype and phenotype.

- Validate with type specimens: Compare disputed samples against herbarium vouchers or type specimens using high-resolution imaging and geometric morphometrics .

Q. What methodologies are effective for studying long-term balancing selection in this compound?

Methodological Answer: Balancing selection can be detected using:

- Tajima’s D statistic: Identify genomic regions with excess intermediate-frequency alleles.

- Cross-species HKA tests: Compare polymorphism-to-divergence ratios in C. fuscoviolaceum and sister species (e.g., C. annuum).

- Functional annotation: Focus on mating-related genes (e.g., those encoding pheromones or receptors) and pathogen-resistance loci, which are often under balancing selection. For example, in fungal models like Trichaptum fuscoviolaceum, syntenic analysis of mating loci revealed conserved gene blocks despite high allelic diversity—a framework applicable to Capsicum .

Q. Which statistical approaches are recommended for analyzing genetic diversity in this compound populations?

Methodological Answer:

- Hierarchical AMOVA: Partition genetic variance within/between populations using tools like GenAlEx.

- Bayesian clustering: Use STRUCTURE or ADMIXTURE to infer population structure and admixture.

- Mantel tests: Correlate genetic distance with geographic or ecological variables (e.g., soil pH, altitude). For small or fragmented populations, rarefaction analysis should standardize diversity metrics (e.g., allelic richness), and coalescent models (e.g., DIYABC) can reconstruct demographic history .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.